molecular formula C19H16Cl2N2O2 B4231506 3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride

3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride

Cat. No.: B4231506
M. Wt: 375.2 g/mol
InChI Key: BNJVRZIDJBAJBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound features a benzamide core substituted with a 2-chlorobenzyl group and a pyridinyl group, making it a subject of interest for researchers in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Formation of 2-chlorobenzyl alcohol: This can be achieved through the reduction of 2-chlorobenzaldehyde using a reducing agent such as sodium borohydride.

    Etherification: The 2-chlorobenzyl alcohol is then reacted with 3-hydroxybenzamide in the presence of a base like potassium carbonate to form 3-[(2-chlorobenzyl)oxy]benzamide.

    Coupling with pyridine: The final step involves coupling the 3-[(2-chlorobenzyl)oxy]benzamide with 2-bromopyridine under palladium-catalyzed conditions to yield 3-[(2-chlorobenzyl)oxy]-N-2-pyridinylbenzamide. The hydrochloride salt is then formed by treating the compound with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Sodium hydroxide or other strong bases.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides or pyridines.

Scientific Research Applications

3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2-chlorobenzyl)oxy]benzoic acid
  • 3-[(2-chlorobenzyl)oxy]benzylamine
  • 3-[(2-chlorobenzyl)oxy]benzyl chloride

Uniqueness

3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzamide core with both a chlorobenzyl and pyridinyl group makes it particularly versatile for various applications.

Properties

IUPAC Name

3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN2O2.ClH/c20-17-9-2-1-6-15(17)13-24-16-8-5-7-14(12-16)19(23)22-18-10-3-4-11-21-18;/h1-12H,13H2,(H,21,22,23);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJVRZIDJBAJBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)COC2=CC=CC(=C2)C(=O)NC3=CC=CC=N3)Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride
Reactant of Route 2
Reactant of Route 2
3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride
Reactant of Route 3
Reactant of Route 3
3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride
Reactant of Route 4
Reactant of Route 4
3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride
Reactant of Route 5
Reactant of Route 5
3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
3-[(2-chlorophenyl)methoxy]-N-pyridin-2-ylbenzamide;hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.